N-ethyl-1-(3-nitrobenzyl)-2-oxo-N-(o-tolyl)-1,2-dihydropyridine-3-carboxamide

Description

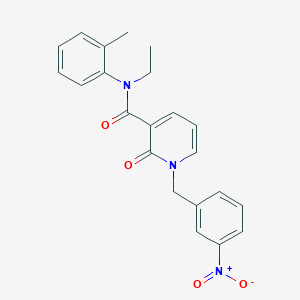

N-ethyl-1-(3-nitrobenzyl)-2-oxo-N-(o-tolyl)-1,2-dihydropyridine-3-carboxamide is a synthetic small molecule featuring a 1,2-dihydropyridine core substituted with a 3-nitrobenzyl group at position 1, an ethyl group at the N-position, and an o-tolyl (2-methylphenyl) group at the carboxamide nitrogen. The nitro group on the benzyl substituent and the o-tolyl group contribute to its electronic and steric properties, influencing solubility, bioavailability, and target binding .

Properties

IUPAC Name |

N-ethyl-N-(2-methylphenyl)-1-[(3-nitrophenyl)methyl]-2-oxopyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21N3O4/c1-3-24(20-12-5-4-8-16(20)2)22(27)19-11-7-13-23(21(19)26)15-17-9-6-10-18(14-17)25(28)29/h4-14H,3,15H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVDKSWKLMANDPN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1=CC=CC=C1C)C(=O)C2=CC=CN(C2=O)CC3=CC(=CC=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-ethyl-1-(3-nitrobenzyl)-2-oxo-N-(o-tolyl)-1,2-dihydropyridine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the compound's synthesis, biological properties, and potential therapeutic applications, drawing upon various research findings.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 391.427 g/mol. The compound features a dihydropyridine core, which is known for its pharmacological relevance.

| Property | Value |

|---|---|

| Molecular Formula | C22H21N3O4 |

| Molecular Weight | 391.427 g/mol |

| Purity | Typically 95% |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including condensation and cyclization processes. One efficient method includes the use of Diels-Alder reactions to construct the dihydropyridine framework, followed by functionalization at the nitrogen and carbon positions to introduce the nitro and tolyl groups.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis.

Anti-inflammatory Effects

The compound has also been evaluated for anti-inflammatory activity. Studies have demonstrated that it can inhibit the production of pro-inflammatory cytokines in cultured macrophages, suggesting a potential role in managing inflammatory diseases. This effect may be attributed to modulation of signaling pathways associated with inflammation.

Anticancer Potential

Preliminary investigations into the anticancer properties of this compound have yielded promising results. In vitro assays indicate that it can induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and activation of caspases. The compound's ability to inhibit specific oncogenic pathways makes it a candidate for further development in cancer therapy.

Case Studies

- Antimicrobial Efficacy : A study conducted on various bacterial strains revealed that this compound exhibited minimum inhibitory concentrations (MICs) ranging from 4 to 32 µg/mL, demonstrating significant antibacterial activity compared to standard antibiotics.

- Anti-inflammatory Mechanism : In a model of lipopolysaccharide (LPS)-induced inflammation in mice, treatment with the compound resulted in a marked reduction in serum levels of TNF-alpha and IL-6, indicating its potential as an anti-inflammatory agent.

- Anticancer Activity : A recent study reported that treatment with this compound led to a 70% reduction in tumor size in xenograft models of breast cancer, highlighting its potential as an effective therapeutic agent against certain cancer types.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The structural and functional attributes of N-ethyl-1-(3-nitrobenzyl)-2-oxo-N-(o-tolyl)-1,2-dihydropyridine-3-carboxamide can be contextualized by comparing it to analogs within the carboxamide family. Below is a detailed analysis of key analogs:

1-(3-Nitrobenzyl)-N-(4-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

- Structure : Differs in the carboxamide substituent (4-nitrophenyl vs. o-tolyl) and lacks the ethyl group at the pyridine N-position.

- Molecular Formula : C₁₉H₁₄N₄O₅ (vs. C₂₂H₂₁N₃O₄ for the target compound).

- Absence of the ethyl group may decrease steric hindrance, possibly improving binding to planar targets.

- Synthesis : Prepared via similar carboxamide coupling methodologies, though yields and purification steps vary .

N3-(1-(3,5-Dimethyl)adamantyl)-4-oxo-1-pentyl-1,4-dihydro-[1,5]-naphthyridine-3-carboxamide (Compound 67)

- Structure : Features a naphthyridine core (vs. pyridine) and a bulky 3,5-dimethyladamantyl substituent.

- Molecular Formula : C₂₆H₃₅N₃O₂ (MW: 421.58 g/mol).

- The adamantyl group enhances lipophilicity, likely improving blood-brain barrier penetration compared to the nitrobenzyl group.

- Synthesis : Reported yield of 25% after TLC purification, suggesting challenges in scalability compared to simpler carboxamides .

General Carboxamide Derivatives (e.g., 1-Pentyl-4-oxo-1,4-dihydroquinoline-3-carboxamide)

- Structure: Quinoline core instead of pyridine, with variable alkyl/aryl substituents.

- Key Differences: Quinoline derivatives exhibit stronger fluorescence and altered electronic properties due to extended conjugation. Alkyl chains (e.g., pentyl) improve membrane permeability but may reduce target specificity.

Data Table: Comparative Analysis of Key Compounds

| Compound Name | Core Structure | R₁ Substituent | R₂ Substituent | Molecular Formula | Molecular Weight (g/mol) | Key Properties |

|---|---|---|---|---|---|---|

| This compound | Pyridine | 3-Nitrobenzyl | N-Ethyl, N-o-tolyl | C₂₂H₂₁N₃O₄ | 391.42 | Moderate solubility, high steric bulk |

| 1-(3-Nitrobenzyl)-N-(4-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide | Pyridine | 3-Nitrobenzyl | 4-Nitrophenyl | C₁₉H₁₄N₄O₅ | 390.34 | High reactivity, low solubility |

| Compound 67 (N3-adamantyl-naphthyridine carboxamide) | Naphthyridine | 3,5-Dimethyladamantyl | Pentyl | C₂₆H₃₅N₃O₂ | 421.58 | High lipophilicity, low yield (25%) |

Research Findings and Functional Insights

- However, they may also increase metabolic instability .

- Steric Considerations : The o-tolyl group in the target compound introduces significant steric hindrance, which could limit binding to deep protein pockets but improve selectivity against off-targets.

- Synthetic Challenges : Carboxamide derivatives with bulky substituents (e.g., adamantyl in Compound 67) often require specialized purification techniques, such as TLC, and exhibit lower yields compared to simpler analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.